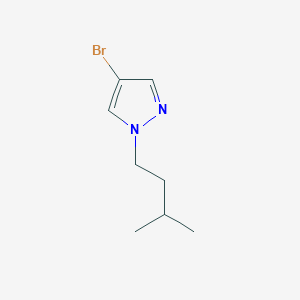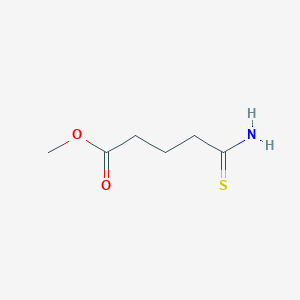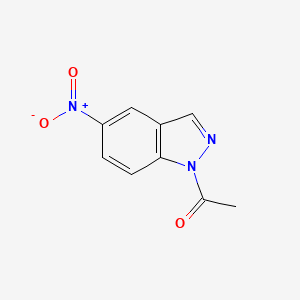
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" is a chemical that appears to be related to various sulfur-nitrogen heterocycles and their derivatives. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss reactions and mechanisms involving similar sulfur-nitrogen heterocycles, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of sulfur-nitrogen heterocycles can involve various starting materials and reagents. For instance, the reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide, as investigated in one study, suggests a nucleophilic addition-elimination reaction mechanism with a 1,5-sigmatropic hydrogen shift . This type of reaction could potentially be applied to synthesize the compound of interest, given the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfur-nitrogen heterocycles can be complex, with the potential for various rearrangements and transformations. For example, the study on the cycloaddition-elimination reaction of thiatriazoline with isothiocyanate shows multiple rearrangements, leading to the formation of different ring structures . This indicates that the molecular structure of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" could also exhibit such complexity and reactivity.
Chemical Reactions Analysis
Chemical reactions involving sulfur-nitrogen heterocycles can lead to diverse products. The reaction of methyl(bismethylthio)sulphonium salts with acylaminopropynes results in the formation of methylenedihydro-oxazoles, showcasing the reactivity of these compounds with halogens and their ability to undergo cyclization . Similarly, the reaction of 4-aryl-1,2,4-triazolidine-3,5-dithiones with electrophilic reagents in an alkaline medium leads to the formation of bis(sulfides) . These reactions provide a basis for understanding the types of chemical transformations that "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" might undergo.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide," they do provide information on related compounds. The reactivity with electrophilic reagents, the ability to undergo ring transformations, and the involvement in nucleophilic addition-elimination reactions suggest that the compound may have similar properties, such as sensitivity to reaction conditions and potential for forming various derivatives .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antiarthritic Applications
One significant application area for compounds similar to 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is in the development of novel antiarthritic agents. Research has shown that derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), which share a structural resemblance, possess potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 (IL-1) in vitro. These compounds have demonstrated efficacy in various animal arthritic models without inducing ulcerogenic activities. A particular compound from this class, S-2474, has been highlighted as a promising antiarthritic drug candidate undergoing clinical trials (Inagaki et al., 2000; Inagaki, 2003).
Organic Synthesis and Chemical Reactions
The versatility of isothiazolidine 1,1-dioxides in organic synthesis has been explored through various studies. For instance, a computational investigation on the nucleophilic reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide provided insights into the reaction mechanisms, proposing an unusual nucleophilic addition-elimination mechanism (Contini et al., 2005). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions using derivatives of isothiazolidine dioxides further showcases the chemical utility of these compounds in creating novel cyclic structures with potential bioactivity (Greig et al., 2001).
Antidepressant Activity
Another notable application area is the synthesis and evaluation of derivatives for their antidepressant activity. Compounds related to 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, such as 3-substituted thietane-1,1-dioxides, have been synthesized and tested for antidepressant properties. One specific compound demonstrated significant antidepressant effects in animal models, comparable to the reference drug imipramine, with satisfactory pharmacokinetic properties and low toxicity risks (Klen et al., 2016; Klen et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDZMGIZMQYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640822 |
Source


|
| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
1016860-62-0 |
Source


|
| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)






![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1290764.png)
![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1290771.png)
